molecular formula C11H18O B3423458 2,4-Undecadienal CAS No. 30361-29-6

2,4-Undecadienal

Cat. No.: B3423458
CAS No.: 30361-29-6
M. Wt: 166.26 g/mol
InChI Key: UVIUIIFPIWRILL-XBLVEGMJSA-N
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Description

Phytochemical Occurrence of 2,4-Undecadienal (B79447) in Plant Species

Presence in Foeniculum vulgare (Fennel)

This compound has been identified as a constituent in Foeniculum vulgare, commonly known as fennel. While it is not one of the principal components of fennel's essential oil, which is typically dominated by compounds like trans-anethole, fenchone, and estragole, its presence has been noted in the hexane (B92381) extract of the plant. The volatile composition of fennel can vary significantly based on the geographical origin and the specific part of the plant being analyzed. For instance, trans-anethole is often the main volatile compound in most fennel samples, contributing to its characteristic anise-like aroma.

Presence in Coriandrum sativum (Coriander)

In Coriandrum sativum, or coriander, (E,E)-2,4-undecadienal has been identified as a highly effective deodorant compound, particularly in the leaves of the plant, often referred to as cilantro. The volatile profile of coriander leaves is distinct from that of its seeds. The leaves contain a variety of aliphatic aldehydes, which contribute to their characteristic aroma. Research has demonstrated that (E,E)-2,4-undecadienal plays a significant role in the strong deodorizing effect of coriander leaves against certain offensive odors. This compound was found to be the most effective among the volatile components isolated from the leaves, with its deodorizing activity increasing with concentration.

Interactive Table: Volatile Compounds in Coriandrum sativum

Plant Part Major Volatile Compounds Presence of this compound
Leaves (Cilantro) Aliphatic aldehydes (e.g., (E)-2-Decenal), Linalool Identified as a key deodorizing compound

Endogenous Formation Pathways of this compound

The formation of this compound is primarily linked to the degradation of larger lipid molecules, specifically polyunsaturated fatty acids. These pathways can be initiated by enzymatic processes within organisms or by external factors such as heat.

Role of Lipid Peroxidation of Polyunsaturated Fatty Acids

This compound is a product of lipid peroxidation, a process where oxidants attack lipids containing carbon-carbon double bonds, particularly polyunsaturated fatty acids (PUFAs). This process involves a free radical chain reaction that leads to the formation of unstable hydroperoxides. These hydroperoxides can then undergo cleavage to form a variety of smaller, often volatile, molecules, including aldehydes.

The formation of 2,4-dienals is a known outcome of the oxidation of PUFAs such as linoleic and linolenic acids. For example, the closely related compound 2,4-decadienal is a major product from the oxidation of linoleic acid-rich oils. It is understood that the carbon chain length and the position of the double bonds in the resulting aldehyde are determined by the specific fatty acid precursor and the site of the initial oxidation and subsequent cleavage of the hydroperoxide. The formation of this compound is thus mechanistically linked to the oxidative degradation of specific C18 or longer polyunsaturated fatty acids.

Interactive Table: Key Aldehydes from Lipid Peroxidation

Aldehyde Common Precursor Fatty Acid(s)
2,4-Decadienal Linoleic Acid
Hexanal Linoleic Acid

| This compound | Polyunsaturated Fatty Acids (e.g., Linolenic acid and other ω-3/ω-6 PUFAs) |

Formation through Thermal Degradation of Fats and Oils

The application of heat to fats and oils, such as in deep-frying, accelerates the oxidation and degradation of lipids, leading to the formation of numerous volatile compounds, including this compound. During heating, polyunsaturated triacylglycerols undergo thermal oxidation, generating free fatty acids which are then oxidized to form hydroperoxides. These hydroperoxides are unstable at high temperatures and decompose to produce a complex mixture of volatile aldehydes, ketones, alcohols, and hydrocarbons.

Studies on heated cooking oils have confirmed the generation of (E,E)-2,4-alkadienals. The presence of this compound has been noted in the fumes of heated cooking oils, where its formation is attributed to the thermal oxidation of polyunsaturated fatty acids present in the oil. The concentration and types of aldehydes formed depend on the fatty acid composition of the oil and the heating conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-undeca-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-11H,2-6H2,1H3/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIUIIFPIWRILL-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60885476
Record name 2,4-Undecadienal, (2E,4E)-
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Molecular Weight

166.26 g/mol
Source PubChem
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Physical Description

colourless oily liquid; very powerful oily-caramellic, "baked spicy" aroma with citrusy undertones
Record name 2,4-Undecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1204/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

129.00 °C. @ 13.00 mm Hg
Record name 2,4-Undecadienal
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Solubility

Soluble in oils; Insoluble in water, soluble (in ethanol)
Record name 2,4-Undecadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1204/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.896-0.906
Record name 2,4-Undecadienal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

30361-29-6, 13162-46-4
Record name 2,4-Undecadienal, (2E,4E)-
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Record name 2,4-Undecadienal
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Record name (2E,4E)-undeca-2,4-dienal
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Record name 2,4-UNDECADIENAL
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Record name 2,4-Undecadienal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biogenesis of 2,4 Undecadienal

Endogenous Formation Pathways of 2,4-Undecadienal (B79447)

Enzymatic and Non-Enzymatic Mechanisms in Food Systems

The formation of this compound in food systems is primarily a result of lipid degradation, occurring through both enzymatic and non-enzymatic pathways. This compound is a secondary product of the autoxidation of polyunsaturated fatty acids (PUFAs), particularly those containing n-6 fatty acids.

Non-Enzymatic Mechanisms: The most significant non-enzymatic pathway for the formation of this compound is the thermal oxidation of lipids. This process is prevalent during high-temperature cooking methods such as deep-frying. When edible oils rich in PUFAs are heated, a free radical-mediated chain reaction is initiated. This leads to the formation of hydroperoxides, which are unstable and subsequently decompose into a variety of smaller, volatile compounds, including aldehydes, ketones, and alcohols. Specifically, this compound is a breakdown product of linoleic acid hydroperoxides. Hundreds of volatile compounds are generated through these heat-induced reactions, with saturated and unsaturated aldehydes playing a significant role in the resulting flavor profiles of cooked foods thegoodscentscompany.com.

Enzymatic Mechanisms: In raw, unprocessed foods like plant tissues and animal fats, this compound can be formed via enzymatic pathways. The key enzymes in this process are lipoxygenases. These enzymes catalyze the addition of molecular oxygen to PUFAs, forming fatty acid hydroperoxides. Similar to the non-enzymatic pathway, these hydroperoxides are then cleaved by other enzymes, such as hydroperoxide lyases, to produce volatile aldehydes and other compounds. This enzymatic process is responsible for the generation of many aroma compounds in fresh fruits and vegetables and can contribute to the baseline level of lipid oxidation products in raw meat and fish before cooking.

Occurrence of this compound in Food Matrices

This compound has been identified as a volatile flavor compound in a diverse range of food products, typically resulting from cooking or processing that involves the degradation of lipids. Its presence contributes to the characteristic aromas of many cooked and fried foods.

Detection in Fruits and Vegetables (e.g., apples, grapes, broccoli)

While this compound is noted for its utility in creating fatty, citrus, melon, and cucumber flavor profiles in the flavor industry, its natural occurrence in fresh fruits and vegetables like apples, grapes, and broccoli is not widely documented in scientific literature. The volatile profiles of these foods are complex and dominated by other classes of compounds such as esters, alcohols, and other aldehydes. The formation of this compound is heavily dependent on the degradation of specific polyunsaturated fatty acids, which may not be present in sufficient quantities or undergo relevant enzymatic breakdown in these particular items to produce detectable amounts of this specific aldehyde.

Presence in Cooked Meats (e.g., roast chicken, horse meat)

The cooking of meat is a primary scenario for the generation of this compound through the thermal oxidation of lipids.

Roast Chicken: this compound is a recognized volatile compound contributing to the flavor of cooked poultry thegoodscentscompany.com. Its taste is described as having notes of sweet chicken fat mdpi.com. Studies on the aroma compounds in roasted chicken have identified a wide array of aldehydes formed from lipid degradation. While some studies highlight the prominence of other dienals like (E,E)-2,4-decadienal as key aroma compounds, this compound is also part of the complex mixture that creates the characteristic roasted flavor thegoodscentscompany.comnih.govnih.gov.

Horse Meat: Research on the volatile compounds in cooked horse meat has identified aldehydes as the predominant chemical family, originating mainly from lipid degradation. Studies have specifically identified related compounds such as (E,E)-2,4-nonadienal and (E,E)-2,4-decadienal nih.gov. However, the specific detection of this compound in cooked horse meat is not explicitly mentioned in the available literature, though its formation is plausible given the similar lipid composition.

Detection in Beverages (e.g., tea, beer)

Tea: Extensive analysis of the volatile organic compounds in various types of tea, including white, green, and black teas, has identified hundreds of aroma constituents. The identified classes include terpenes, alcohols, ketones, and numerous aldehydes such as hexanal and heptanal (B48729) mdpi.com. However, this compound is not typically listed as a significant or commonly identified volatile compound in tea profiles mdpi.com.

Beer: this compound has been reported as a flavor compound found in beer. Its presence can result from the degradation of fatty acids during the malting, boiling, or fermentation stages, as well as during storage where oxidative processes can continue.

Formation in Deep-Fried Oils

Deep-frying is a major source of this compound in the human diet. The high temperatures used in frying accelerate the oxidative degradation of polyunsaturated fatty acids present in cooking oils. One study specifically identified and quantified the formation of this compound in soybean oil that was subjected to heating, confirming its presence as a lipid oxidation product. The concentration and type of aldehydes formed depend on the oil's original fatty acid composition and the frying conditions (temperature and duration). The formation of dienals like this compound is a key event in the chemical deterioration of frying oils.

Occurrence of this compound in Various Food Matrices

Food CategoryFood ItemPresence of this compoundNotes
Fruits & VegetablesApples, Grapes, BroccoliNot well-documentedNot a commonly reported natural volatile compound.
Melon, CucumberUsed in flavor profilesIts use as a flavoring agent is noted, but natural occurrence data is limited. mdpi.com
Cooked MeatsRoast ChickenPresentContributes to the characteristic fatty, roasted flavor. thegoodscentscompany.com
Horse MeatNot explicitly detectedOther similar dienals (e.g., 2,4-decadienal) are present from lipid oxidation. nih.gov
BeveragesTeaNot a significant compoundNot typically identified in volatile profile analyses of tea. mdpi.com
BeerPresentCan form during production and storage from lipid oxidation.
OilsDeep-Fried OilsPresentForms from thermal oxidation of polyunsaturated fatty acids.

Biomarker Potential of this compound in Food Consumption

A biomarker of food intake is a compound that can be measured in biological samples (such as urine or blood) to provide an objective assessment of the consumption of a particular food or food group. Given that this compound is a prominent product of lipid oxidation, especially during high-temperature cooking, it holds potential as a biomarker for the intake of fried foods.

Systematic reviews of potential biomarkers for fried food consumption have highlighted that the field is still developing, with a need for more controlled intervention trials combined with advanced metabolomics. Current research has often focused on other compounds like acrolein and acrylamide derivatives as potential urinary biomarkers.

However, because this compound is formed in significant quantities in heated cooking oils and is subsequently absorbed by the food, its metabolites could theoretically be detected in human biospecimens following consumption of fried foods. Its specificity to foods cooked at high temperatures makes it an interesting candidate. Future research involving controlled human intervention studies would be necessary to validate whether this compound or its metabolites can serve as robust and reliable biomarkers for assessing the dietary intake of fried foods.

Chemical Synthesis and Derivatization Methodologies for 2,4 Undecadienal

Synthetic Routes for 2,4-Undecadienal (B79447)

Cross-aldol condensation is a powerful carbon-carbon bond-forming reaction that is widely used in organic synthesis to create larger molecules from smaller carbonyl compounds. In the context of this compound synthesis, this approach typically involves the reaction of heptanal (B48729) and crotonaldehyde (B89634).

The cross-aldol condensation between heptanal and crotonaldehyde proceeds through a series of steps initiated by a base or acid catalyst. The generally accepted mechanism under basic conditions is as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen from heptanal, forming a resonance-stabilized enolate ion. Heptanal is chosen as the enolate precursor because its α-hydrogens are more sterically accessible and kinetically favored for abstraction compared to the methyl group of crotonaldehyde.

Nucleophilic Attack: The newly formed heptanal enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of crotonaldehyde. This results in the formation of a β-hydroxy aldehyde intermediate.

Dehydration: The β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, especially with heating. This elimination is facilitated by the formation of a conjugated system, yielding the stable this compound product.

To favor the desired cross-condensation product and minimize self-condensation of heptanal, the reaction is often carried out by slowly adding heptanal to a mixture of crotonaldehyde and the catalyst. This strategy maintains a low concentration of the enolizable aldehyde, thereby promoting its reaction with the non-enolizable (or less readily enolizable) crotonaldehyde.

A variety of catalytic systems can be employed for the cross-aldol condensation to produce this compound. The choice of catalyst is crucial as it influences reaction rate, selectivity, and yield.

Homogeneous Catalysts: Alkali hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are classic and effective catalysts for this reaction. They are typically used in dilute aqueous or alcoholic solutions.

Heterogeneous Catalysts: Solid catalysts are gaining prominence due to their advantages in separation, reusability, and reduced waste generation. For aldol-type condensations, several classes of heterogeneous catalysts have been investigated:

Solid Base Catalysts: Materials like hydrotalcites (layered double hydroxides), alkali-exchanged zeolites, and metal oxides (e.g., MgO, CaO) have demonstrated catalytic activity. Their basic sites facilitate the initial enolate formation.

Bifunctional Catalysts: Some catalytic systems possess both acidic and basic sites, which can act synergistically to promote the condensation and subsequent dehydration steps.

Catalyst TypeExamplesKey Features
HomogeneousNaOH, KOHHigh activity, simple to use
HeterogeneousHydrotalcites, Zeolites, Metal OxidesEase of separation, reusability, environmentally benign

An alternative synthetic route to this compound is the catalytic dehydrogenation of undecanal (B90771). This process involves the removal of hydrogen atoms from the undecanal backbone to introduce two double bonds in conjugation with the carbonyl group.

The selection of an appropriate catalyst is paramount for the efficient and selective dehydrogenation of undecanal. Platinum-based catalysts, particularly those supported on alumina (B75360) (Pt/Al₂O₃), are widely recognized for their high dehydrogenation activity and stability. researchgate.net

Catalyst Composition: The catalyst typically consists of platinum as the active metal finely dispersed on a high-surface-area alumina support. The performance of the Pt/Al₂O₃ catalyst can be enhanced by the addition of promoters such as tin (Sn) and potassium (K). Tin is known to improve selectivity by suppressing side reactions, while potassium can neutralize acidic sites on the alumina support, further reducing unwanted reactions.

Process Parameters: The dehydrogenation of long-chain aldehydes is typically carried out in the vapor phase at elevated temperatures. Key process parameters that need to be optimized include:

Temperature: Higher temperatures favor the endothermic dehydrogenation reaction but can also lead to thermal cracking and coking.

Pressure: Lower partial pressures of the aldehyde and hydrogen shift the equilibrium towards the products.

Space Velocity: This parameter determines the residence time of the reactants on the catalyst surface.

ParameterTypical RangeEffect on the Process
Temperature300-600 °CInfluences reaction rate and equilibrium
Pressure0.1-1 atmAffects equilibrium conversion
CatalystPt/Al₂O₃, often promotedDetermines activity and selectivity

Several side reactions can occur during the catalytic dehydrogenation of undecanal, leading to a decrease in the yield of this compound and catalyst deactivation. These include:

Cracking: The breaking of carbon-carbon bonds to form smaller molecules.

Isomerization: The shifting of double bonds to non-conjugated positions.

Coking: The deposition of carbonaceous residues on the catalyst surface, which blocks active sites.

Hydrogenolysis: The cleavage of carbon-carbon bonds with the addition of hydrogen.

Strategies to mitigate these side reactions include:

Catalyst Modification: The addition of promoters like tin to the Pt/Al₂O₃ catalyst can suppress hydrogenolysis and cracking reactions. nih.gov The use of a support with optimized acidity can also minimize isomerization and coking.

Process Optimization: Operating at optimal temperature and pressure can enhance the selectivity towards the desired product. For instance, lower temperatures can reduce thermal cracking.

Co-feeding of Hydrogen: Although dehydrogenation is a hydrogen-producing reaction, co-feeding a small amount of hydrogen can sometimes help to maintain catalyst activity and selectivity by inhibiting coke formation.

Catalyst Regeneration: Over time, the catalyst will inevitably deactivate due to coking. Periodic regeneration, often involving controlled combustion of the coke in the presence of air, is necessary to restore catalytic activity. mdpi.com

Alternative Synthetic Strategies

Beyond traditional industrial methods, several alternative strategies can be employed for the synthesis of this compound and related 2,4-dienals. These methods often provide advantages in terms of stereoselectivity, yield, and milder reaction conditions.

One prominent alternative is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the use of stabilized phosphonate carbanions, which react with aldehydes to form alkenes with a high degree of stereoselectivity, predominantly yielding the (E)-isomer. wikipedia.orgorganic-synthesis.comorganic-chemistry.org The HWE reaction is often favored over the classical Wittig reaction for the synthesis of (E)-alkenes because the byproducts are water-soluble phosphate esters, which are easily removed during workup, simplifying purification. wikipedia.org The general mechanism involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then adds to an aldehyde. The resulting intermediate eliminates a dialkyl phosphate to form the alkene.

For the synthesis of a 2,4-dienal like this compound, a two-step approach using the HWE reaction can be envisioned. First, a suitable phosphonate ylide could be reacted with an aldehyde to form an α,β-unsaturated ester. Subsequent reduction of the ester to an allylic alcohol, followed by oxidation, would yield the desired 2,4-dienal. The choice of base and reaction conditions can significantly influence the E/Z selectivity of the newly formed double bond. wikipedia.org

Organocatalysis has also emerged as a powerful tool for the synthesis of complex molecules, including dienals. Organocatalytic methods can be employed in cascade reactions to construct the 2,4-dienal skeleton with high stereocontrol. For instance, asymmetric organocatalytic sequences involving 1,6-addition/1,4-addition reactions with 2,4-dienals have been developed. nist.gov While this example illustrates the reactivity of dienals in organocatalytic reactions, similar strategies could be adapted for their synthesis.

Another approach involves the oxidation of the corresponding 2,4-undecadien-1-ol . This method is contingent on the successful synthesis of the dienol with the desired (E,E)-stereochemistry. Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC), which are known for the selective oxidation of allylic alcohols to aldehydes.

A summary of potential alternative synthetic precursors and reactions is presented in Table 1.

Table 1: Overview of Alternative Synthetic Strategies for this compound This table is interactive. Click on the headers to sort.

Precursor 1 Precursor 2 Reaction Type Key Advantages
Heptanal Phosphonate ester (e.g., diethyl (E)-3-ethoxycarbonylallylphosphonate) Horner-Wadsworth-Emmons High (E)-selectivity, ease of purification
2-Octenal (B7820987) Acrolein diethyl acetal Aldol (B89426) Condensation Atom economy, direct C-C bond formation
(E,E)-2,4-Undecadien-1-ol Oxidizing agent (e.g., MnO2) Oxidation Mild conditions, high yield if precursor is pure
Undecanal Organocatalyst and α,β-unsaturated aldehyde Organocatalytic Cascade Potential for high enantioselectivity

Stereoisomeric Considerations in this compound Synthesis: (E,E)-Isomer Specificity

The biological and sensory properties of this compound are highly dependent on the stereochemistry of its two double bonds. The (E,E)-isomer is typically the most desired for research and commercial applications due to its characteristic flavor and aroma profile. thegoodscentscompany.com Therefore, achieving high stereoselectivity in the synthesis is of paramount importance.

The Horner-Wadsworth-Emmons reaction is particularly well-suited for controlling the stereochemistry to favor the (E)-isomer. The use of stabilized phosphonate ylides in the HWE reaction generally leads to the thermodynamically more stable (E)-alkene. wikipedia.org Factors that can influence the stereochemical outcome include the structure of the aldehyde and the phosphonate, as well as the reaction conditions such as the base used and the temperature. For instance, using lithium salts and higher reaction temperatures can further enhance the (E)-stereoselectivity. wikipedia.org

For the synthesis of (E,E)-2,4-undecadienal, a convergent strategy can be employed where two fragments, each containing one of the double bonds with the correct stereochemistry, are coupled. For example, an (E)-α,β-unsaturated aldehyde could be reacted with a Wittig or HWE reagent that introduces the second (E)-double bond.

The stereochemical purity of the final product must be rigorously assessed. High-resolution analytical techniques such as chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the ratio of different stereoisomers.

Development of High-Purity this compound for Research Applications

Research applications demand this compound of very high purity, often exceeding 95% or even 99% for the desired (E,E)-isomer. Achieving this level of purity requires meticulous purification and robust analytical verification.

Purification Techniques:

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from complex mixtures. For a relatively nonpolar molecule like this compound, reversed-phase HPLC with a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would be a suitable starting point. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Column Chromatography: Flash column chromatography using silica gel is a standard method for the purification of organic compounds. A solvent system of increasing polarity, such as a hexane (B92381)/ethyl acetate (B1210297) gradient, can be used to separate this compound from byproducts and unreacted starting materials.

Distillation: For larger quantities, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The relatively low boiling point of this compound under reduced pressure makes this a viable option.

Analytical Verification of Purity:

The purity of the synthesized this compound must be confirmed using a combination of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. The peak area in the gas chromatogram can be used to quantify the purity of the this compound. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment. The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum can confirm the (E,E)-stereochemistry of the double bonds. The absence of signals from impurities confirms the high purity of the sample.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a UV detector can be used to assess the purity of the final product. A single sharp peak at the expected retention time is indicative of a pure compound.

A summary of analytical techniques for purity determination is provided in Table 2.

Table 2: Analytical Methods for Purity Determination of this compound This table is interactive. Click on the headers to sort.

Analytical Technique Information Provided Typical Purity Target for Research
GC-MS Separation of volatile compounds, molecular weight, and fragmentation pattern > 99% (by peak area)
¹H and ¹³C NMR Structural confirmation, stereochemistry, and detection of impurities No observable impurity signals
HPLC Quantification of purity, separation from non-volatile impurities > 99% (by peak area)

Biological Activities and Mechanistic Investigations of 2,4 Undecadienal

Antimicrobial Efficacy of 2,4-Undecadienal (B79447)

The antimicrobial properties of this compound have been a subject of considerable scientific interest, with studies demonstrating its potent activity against various microorganisms.

Antimycobacterial Activity

This compound has shown significant promise in its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Studies have reported that this compound exhibits potent activity against both sensitive strains of Mycobacterium tuberculosis, such as H37Rv, and against multidrug-resistant (MDR) clinical isolates. The minimum inhibitory concentration (MIC) for this compound against the sensitive strain H37Rv has been determined to be 25 µg/mL. For MDR strains, the MIC values range from 25 to 50 µg/mL researchgate.netnih.govnih.govcapes.gov.brnih.govresearchgate.netresearchgate.netresearchgate.net. These findings position this compound as a highly active compound in combating M. tuberculosis, including strains that have developed resistance to conventional treatments.

When compared to related compounds, this compound demonstrates superior antimycobacterial efficacy. For instance, undecanal (B90771) exhibits MIC values ranging from 50 to 200 µg/mL, while linoleic acid shows an MIC of 100 µg/mL nih.govnih.govcapes.gov.brnih.govresearchgate.net. This compound's MIC values of 25-50 µg/mL are notably lower, indicating that its potency against M. tuberculosis is approximately 4–8 times greater than that of undecanal and 2 times greater than that of linoleic acid . This comparative analysis underscores the significant antimicrobial advantage of this compound.

Table 1: Comparative Antimycobacterial Activity (MIC Values)

CompoundMIC Range (µg/mL)Relative Potency vs. This compound
This compound25–501x
Undecanal50–2004–8x lower
Linoleic Acid1002x lower

The identification of this compound in commonly consumed plants like coriander and fennel suggests potential implications for dietary intake and the reduction of infection risk. While direct evidence for its role in reducing M. tuberculosis infection risk through diet requires further investigation, its potent antimycobacterial activity indicates that dietary sources containing this compound could contribute to host defense mechanisms or modulate the microbial environment. Its presence in food items may offer a natural avenue for exploring strategies to mitigate the impact of mycobacterial infections.

Antiprotozoal Activity

Beyond its antibacterial properties, this compound has also demonstrated efficacy against protozoan parasites.

Research has specifically investigated the activity of this compound against Giardia duodenalis, a protozoan parasite responsible for giardiasis. In studies evaluating constituents of Foeniculum vulgare hexane (B92381) extract, this compound was identified as the most active compound against Giardia duodenalis trophozoites researchgate.netresearchgate.netnih.govbvsalud.orgmdpi.comresearchgate.net. It achieved 97% inhibition of trophozoites at a concentration of 300 µg/mL. Furthermore, its inhibitory concentration 50 (IC50) value against G. duodenalis trophozoites was determined to be 72.11 µg/mL researchgate.netresearchgate.netnih.govbvsalud.orgmdpi.comresearchgate.net. This finding highlights this compound's potential as a therapeutic agent against this common protozoal infection.

Comparative Activity with Positive Controls (e.g., Metronidazole)

The efficacy of this compound has been assessed in comparison to established antimicrobial agents. In studies evaluating antigiardial activity against Giardia duodenalis, this compound exhibited an IC50 value of 72.11 µg/mL. This was compared to the positive control, Metronidazole, which showed an IC50 of 83.5 µg/mL against Vero cells, indicating a comparable or slightly superior potency of this compound in this context, albeit with potential differences in cellular toxicity profiles researchgate.netamazonaws.commdpi.commdpi.com. In the context of antimycobacterial activity against Mycobacterium tuberculosis, this compound was found to be approximately 12.5 times less active than the positive control ethambutol, demonstrating a spectrum of comparative potencies depending on the target pathogen nih.gov.

Antibacterial Spectrum and Potency

This compound has shown notable potency against various microorganisms, contributing to its recognized antibacterial spectrum.

Activity against Foodborne Pathogenic Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Research indicates that this compound, as a component of plant extracts, possesses activity against several key foodborne pathogens. Aqueous extracts of Foeniculum vulgare, which contain this compound, have demonstrated bactericidal activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa clinicsearchonline.orgherbmedpharmacol.comajpsonline.com. Furthermore, studies have identified this compound as a potent compound against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported in the range of 25–50 µg/mL, outperforming saturated aldehydes like undecanal (MIC 50–200 µg/mL) dergipark.org.tr. Its activity against the protozoan parasite Giardia duodenalis has also been highlighted, with an IC50 of 72.11 µg/mL researchgate.netmdpi.commdpi.com.

Table 1: Antimicrobial Potency of this compound

Pathogen/OrganismMetricValue (µg/mL)Reference
Mycobacterium tuberculosisMIC25–50 dergipark.org.tr
Giardia duodenalisIC5072.11 researchgate.netmdpi.commdpi.com
Staphylococcus aureus(Extract activity)(Bactericidal) clinicsearchonline.orgherbmedpharmacol.comajpsonline.com
Escherichia coli(Extract activity)(Bactericidal) clinicsearchonline.orgherbmedpharmacol.comajpsonline.com
Pseudomonas aeruginosa(Extract activity)(Bactericidal) clinicsearchonline.orgherbmedpharmacol.comajpsonline.com
Role in Traditional Medicinal Plant Extracts

This compound plays a significant role as a bioactive compound within traditional medicinal plant extracts, notably from Coriandrum sativum (coriander) and Foeniculum vulgare (fennel) researchgate.netamazonaws.commdpi.commdpi.comclinicsearchonline.orgherbmedpharmacol.comajpsonline.comdergipark.org.trclinicsearchonline.org. Its presence in F. vulgare extracts has been linked to the plant's use in traditional Mexican medicine for treating diarrhea associated with giardiasis, supporting its therapeutic relevance mdpi.commdpi.com. The compound is recognized as one of the constituents contributing to the broad-spectrum antibacterial activity of fennel, which is traditionally employed to combat various bacterial, fungal, viral, and mycobacterial infections clinicsearchonline.orgherbmedpharmacol.comajpsonline.comclinicsearchonline.org.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial efficacy of this compound is attributed to several proposed mechanisms related to its chemical structure and reactivity.

Membrane Disruption Properties

One proposed mechanism involves the disruption of microbial cell membranes. The surfactant-like properties, enhanced by its longer carbon chain, are thought to facilitate its interaction with and destabilization of cell membranes . Studies suggest that this compound may penetrate the outer layers of microorganisms and alter the function of membrane-associated proteins, ultimately leading to cell death mdpi.com.

Electrophilicity and Reactivity with Cellular Thiols and Amines

As an α,β-unsaturated aldehyde, this compound possesses electrophilic character. This property allows it to readily react with nucleophilic groups present in essential cellular biomolecules, such as the sulfhydryl (-SH) groups of thiols and the amino (-NH2) groups of proteins and amines mdpi.comnih.govresearchgate.net. These reactions, often occurring via Michael addition at the C3 position of the unsaturated aldehyde, can lead to the formation of covalent adducts. Such modifications can impair the function of vital cellular enzymes and proteins, thereby disrupting critical metabolic pathways and contributing to microbial inactivation mdpi.comnih.govresearchgate.net.

Influence of Chain Length on Antimicrobial Efficacy

Research indicates that the chain length of unsaturated aldehydes plays a crucial role in their antimicrobial efficacy. Longer alkyl chains, such as that found in this compound, tend to enhance surfactant-like properties, which can improve the disruption of microbial cell membranes. Studies have shown that this compound exhibits potent activity against various pathogens. For instance, it demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentration (MIC) values ranging from 25–50 µg/mL. This efficacy was notably higher than that of undecanal (MIC 50–200 µg/mL) and comparable to or better than certain fatty acids like linoleic acid (MIC 100 µg/mL) scholarsresearchlibrary.comnih.govclinicsearchonline.org. Furthermore, this compound has shown antigiardial activity, with an IC50 value of 72.11 µg/mL against Giardia duodenalis mdpi.com. The presence of α,β-double bonds is considered essential for this antimicrobial effect, as saturated aldehydes of similar chain lengths often lack such activity researchgate.netresearchgate.netnih.gov.

Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been investigated, revealing its potential to protect against oxidative damage.

Mechanisms of Oxidative Damage Protection

Unsaturated aldehydes, including this compound, can participate in cellular defense mechanisms against oxidative stress. While the precise mechanisms are still under investigation, their chemical structure, particularly the conjugated double bonds, allows them to potentially interact with and neutralize reactive oxygen species (ROS) or other free radicals. Research on related α,β-unsaturated aldehydes suggests they can perturb the lipidic fraction of cell membranes and penetrate bacterial cells, indicating a broad mechanism of action against oxidative damage researchgate.netnih.govresearchgate.net. The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant potential.

Deodorizing Properties of this compound

This compound is recognized for its significant deodorizing capabilities, effectively neutralizing unpleasant odors.

Neutralization of Offensive Odors (e.g., Trimethylamine (B31210), Fecal Odors)

This compound has demonstrated a remarkable ability to neutralize malodorous substances, particularly trimethylamine (TMA) and fecal odors. Studies have shown that this compound is uniquely effective in neutralizing TMA compared to other dienals like decadienal or dodecadienal . In a pilot study, this compound was found to have a dose-dependent deodorizing effect on trimethylamine in solution, with concentrations as low as 10 ppm effectively reducing TMA odor at 1,000 µmol/L without introducing its own noticeable scent researchgate.netresearchgate.netnih.gov. It has also been reported to neutralize porcine large intestine odor at concentrations as low as 10 ppb researchgate.net. The mechanism of odor neutralization is thought to involve chemical interactions, potentially masking or reacting with the odor-causing molecules researchgate.net.

Dose-Dependent Deodorizing Effects

Research has established that this compound possesses significant deodorizing properties, demonstrating efficacy at remarkably low concentrations. Its ability to neutralize offensive odors has been noted in various contexts, including the elimination of unpleasant smells associated with porcine large intestine and the reduction of trimethylamine (TMA) odors. Studies indicate a clear dose-dependent relationship in its deodorizing activity.

For instance, in addressing the malodor of porcine large intestine, this compound has been found to be effective at concentrations as low as 10 parts per billion (ppb), achieving almost complete deodorizing ability at this level meboblog.com. Similarly, in studies investigating its effect on trimethylamine (TMA), a compound responsible for a fish-like odor, this compound at a concentration of 10 parts per million (ppm) appeared to deodorize TMA at 1,000 micromoles per liter (μmol/L) researchgate.netnih.gov.

Odor TypeConcentrationObserved Effect
Porcine large intestine10 ppbAlmost complete deodorizing ability meboblog.com
Trimethylamine (TMA)10 ppmAppeared to deodorize 1,000 μmol/L TMA researchgate.netnih.gov

Proposed Mechanism of Odor Masking or Modification

The deodorizing effect of this compound is attributed to its chemical structure and inherent properties. Its floral aroma is thought to contribute to its ability to mask or modify offensive odors . Furthermore, the conjugated aldehyde group within its structure enhances its electrophilicity, facilitating chemical interactions with nucleophilic targets. These interactions are proposed to occur with volatile amines, such as trimethylamine, thereby neutralizing the odor researchgate.net. While studies have demonstrated its effectiveness, the precise molecular mechanisms underlying its odor masking or modification capabilities, particularly in complex biological systems, are still subjects of ongoing research researchgate.netnih.gov.

Enzymatic Modulation by this compound (as Triacsin A Derivative)

Current scientific literature does not classify this compound as a Triacsin A derivative. Furthermore, the specific mechanisms of action outlined below—inhibition of Acyl-CoA Synthetases, disruption of fatty acid metabolism, implications for cellular lipid synthesis and energy metabolism, and induction of apoptosis in specific cell types—are not directly supported by available research findings pertaining to this compound. While aldehydes derived from lipid peroxidation, a process in which this compound can be involved as a product, have been linked to cell injury and apoptosis researchgate.net, direct evidence for this compound acting as an enzyme modulator or inducing apoptosis through the specific pathways described in the outline is not established in the reviewed literature.

Compound Names Mentioned:

Compound Name CAS Number
This compound 13162-46-4

Sensory Perception and Olfactory Receptor Interactions of this compound

The perception of this compound is mediated through its interaction with the olfactory system, a complex process involving specific receptor proteins that translate molecular structures into neural signals.

Interaction with Mammalian Odorant Receptors (e.g., MOR263 Subfamily)

Research into mammalian olfaction has identified specific odorant receptors that respond to this compound. Studies focusing on the MOR263 subfamily of mouse odorant receptors have revealed selective interactions. Specifically, the rhodopsin-tagged MOR263-2 receptor demonstrated a notable response to trans,trans-2,4-undecadienal nih.gov. This finding highlights the capacity of certain mammalian olfactory receptors to detect and transduce signals from this particular unsaturated aldehyde.

Molecular Receptive Range Analysis of Specific Olfactory Receptors

The concept of a molecular receptive range (MRR) describes the spectrum of odorant molecules that a single olfactory receptor can bind to and respond to. Investigations into the MOR263 subfamily, including receptors like MOR263-2, MOR263-3, MOR263-9, and MOR263-10, have shown that these receptors possess distinct yet overlapping MRRs. Their responsiveness primarily targets unsaturated aldehydes and ketones, with MOR263-2 showing a particular affinity for compounds such as trans,trans-2,4-undecadienal nih.gov. This suggests a degree of specificity within the olfactory system, allowing for the differentiation of various chemical structures.

Contribution of this compound to Flavor and Aroma Profiles

This compound is widely recognized for its distinct contributions to the flavor and aroma profiles of various products, particularly in the food industry.

Nutty and Hazelnut Aroma Characteristics

A prominent descriptor for this compound is its nutty aroma, with a specific association with hazelnut notes thegoodscentscompany.comthegoodscentscompany.combedoukian.comsibils.org. This characteristic makes it a valuable ingredient for enhancing the flavor profiles of confectionery, beverages, and savory food products, imparting a desirable depth and richness reminiscent of roasted nuts . Its potent aroma is often recommended for use at low concentrations to achieve the desired effect thegoodscentscompany.com.

Influence on Specific Food Aroma Profiles (e.g., Matcha, Mushrooms)

The compound this compound plays a notable role in shaping the complex aroma profiles of certain food products, particularly in the nuanced sensory experiences of matcha and various mushrooms. Its contribution is often identified through advanced analytical techniques that correlate volatile compound presence with perceived aroma characteristics.

Matcha Aroma Contribution

Mushroom Aroma Influence

Summary of Aroma Contributions

The following table summarizes the identified aroma contributions of this compound in specific food matrices:

Food ItemAroma DescriptorRole/SignificanceReferences
MatchaGreenIdentified as a key aroma component contributing to the fresh notes of high-grade matcha via OAV analysis. mdpi.comnih.govresearchgate.net
Butyriboletus roseoflavus (Mushroom)ButteryIdentified as one of the primary aroma contributors in this wild edible mushroom species. dntb.gov.uanih.govnih.govmdpi.comscilit.com

Mentioned Compounds

this compound

β-damascone

α-ionone

Furan (B31954), 2-pentyl-

Hexanal

1-octen-3-ol (B46169)

Benzaldehyde

2,4-dimethyl-

α-cadinol

Indole

Coumarin

3-methyl-2-butene-1-thiol (B196119)

3-ethyl-Phenol

2-thiophenemethanethiol (B1346802)

(E,E)-2,6-nonadienal

(E,Z)-2,6-nonadienal

2-ethyl-3-methyl-pyrazine

5,6,7,8-tetrahydroquinoxaline (B1293704)

Benzene, (2,2-dimethoxyethyl)-

cis-7-decen-1-al (B1583631)

Safranal

Fenchyl acetate (B1210297)

1-octen-3-one (B146737)

3-octanol (B1198278)

2-octen-1-ol

1-octanol (B28484)

3-octanone (B92607)

Styrene

Octanal

1,3,5-trithiane (B122704)

Methyl cinnamate (B1238496)

2-pentyl furan

Phenylacetaldehyde

Methyl palmitate

Benzyl alcohol

Methyl valerate (B167501)

Isovaleraldehyde

Furfuryl mercaptan

Heptanal (B48729)

α-pinene

Applications of 2,4 Undecadienal in Food Science and Technology

Flavoring Agent Applications

2,4-Undecadienal (B79447) is valued for its distinct aroma, often described as nutty and reminiscent of hazelnut, with nuances of chicken fat and citrus bedoukian.combedoukian.comthegoodscentscompany.comknowde.com. This profile makes it a versatile ingredient for enhancing various food products.

In beverages, this compound can impart a desirable nutty flavor . Its application extends to confectionery, where it adds depth and complexity to sweet products . Research indicates its use in various food categories, including non-alcoholic and alcoholic beverages, as well as confectionery coatings, at typical usage levels ranging from trace amounts to 1.0 ppm thegoodscentscompany.com.

Table 1: Flavor Profile Applications of this compound

Application TypeSpecific Use CasesTypical Concentration (as consumed)Flavor Contribution
Beverages Nut-flavored drinks, Flavored water, Carbonated soft drinks0.01–1.0 ppmNutty, slightly citrus notes
Confectionery Sweet products, Gum0.01–1.0 ppmAdds depth, nutty notes
Savory Foods Soups, Sauces, Dressings, Meat products, Poultry0.01–1.0 ppmFatty notes, chicken fat, nutty, savory enhancement
Snack Foods Potato chips, Roasted peanutsNot specifiedContributes to roasted/fatty notes

Food Preservation Applications

Beyond its flavoring capabilities, this compound exhibits properties that suggest potential roles in food preservation.

Research has indicated that this compound possesses antimicrobial properties scholarsresearchlibrary.comclinicsearchonline.org. Studies have shown its activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported between 25–50 µg/mL, outperforming undecanal (B90771) scholarsresearchlibrary.commdpi.com. While specific applications for general food spoilage microorganisms are still being explored, its demonstrated activity against certain pathogens suggests a potential for extending the shelf life of food products scholarsresearchlibrary.comclinicsearchonline.org.

A notable application lies in its ability to neutralize unpleasant odors, particularly trimethylamine (B31210) (TMA), which is associated with the fishy smell in seafood researchgate.net. Studies have demonstrated that this compound can effectively deodorize TMA in solution, with a dose-dependent effect observed researchgate.net. At concentrations of 10 ppm, it was shown to neutralize TMA at 1,000 μmol/L without introducing its own noticeable odor researchgate.net. This property makes it a candidate for improving the sensory qualities of seafood products by mitigating off-odors.

The combined antimicrobial and deodorizing properties of this compound highlight its potential as a natural food preservative agent scholarsresearchlibrary.comclinicsearchonline.org. Its natural occurrence in various foodstuffs and its effectiveness in odor neutralization suggest it could be a valuable component in formulations aimed at extending product freshness and improving sensory appeal, particularly in products prone to spoilage or off-odor development researchgate.net.

Compound List:

this compound

Undecanal

Linoleic acid

Oleic acid

1,3-Benzenediol

Succinic acid

Isoamyl 2-methyl butyrate (B1204436)

4-methyl octanoic acid

Raspberry Naturome

Honey Naturome

Tagetes essential oil

Buchu betulina essential oil

Citral

Spearmint oil

Peppermint oil

Lemon oil

Orange oil

2,4-Decadienal

Hexanal

2-Octenal (B7820987)

2,4-Nonadienal

2,4-Dodecadienal

3-methyl-2-butene-1-thiol (B196119)

3-ethyl-phenol

2-thiophenemethanethiol (B1346802)

(E,E)-2,6-nonadienal

(E,Z)-2,6-nonadienal

2-furfurylthiol

Methionol

2,4,5-trimethyl-thiazole

Nonanol

2-trans-nonenal

2-formyl-5-methylthiophene

p-cresol (B1678582)

2-trans-4-trans-nonadienal

2-trans-4-trans-decadienal

2-undecenal

β-ionone

γ-decalactone

γ-dodecalactone

Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone)

2-ethyl-4-hydroxy-3-methyl-5(2H)-furanone

2,6-dimethylbenzenethiol (B89409)

2-nonen-1-ol (B1606449)

10-undecenoic acid

Undecanoic acid

Isodecanoic acid

Isononanoic acid

2-oxo-butanoic acid

Oxalacetic acid

3-methyl-2-oxo-butanoic acid

5-hydroxy-furanocoumarin

Dillapional

Scopoletin

Bergaptol

Cysteine

Neotame

Sorbic acid

Sorbate salts

Chlorophyll

Trimethylamine (TMA)

2-butenal

n-heptanal

(E,E)-2,4-hexadienal

(E,E)-2,4-octadienal

2-nonenal (B146743)

(E,E)-2,4-heptadien-1-ol

(Z)-2-penten-1-ol

(E,Z)-3,6-nonadien-1-ol

1-p-menthene-8-thiol (B36435)

4-mercapto-4-methylpentan-2-one

Ethyl cinnamate (B1238496)

β-damascenone

Ethyl octanoate (B1194180)

2-methyl-3-furanthiol (B142662)

2,4,5-trimethyl-thiazole

2-trans-nonenal

2-formyl-5-methylthiophene

p-cresol

2-trans-4-trans-nonadienal

2-trans-4-trans-decadienal

2-undecenal

β-ionone

γ-decalactone

γ-dodecalactone

2-methoxybenzaldehyde (B41997)

2,4-dodecadienal

Decenal

Methyl 2-furanecarboxylate

2-ethyl-4-hydroxy-3-methyl-5(2H)-furanone

2,6-dimethylbenzenethiol

2-nonen-1-ol

10-undecenoic acid

Undecanoic acid

Isodecanoic acid

Isononanoic acid

2-oxo-butanoic acid

Oxalacetic acid

3-methyl-2-oxo-butanoic acid

(1R,4S) (+)-Camphene

(R)(−)-Carvone

Estragole

p-anisaldehyde

1,3-benzenediol

Metronidazole

Vero cells

G. duodenalis trophozoites

Glutamic acid (Glu)

Alanine (Ala)

Histidine (His)

Glutamine (Gln)

Glycine (Gly)

Serine (Ser)

3-octanone (B92607)

1-octen-3-ol (B46169)

Benzyl alcohol

3-octanol (B1198278)

2-ethyl-3-methyl-pyrazine

Coumarin

5,6,7,8-tetrahydroquinoxaline (B1293704)

Ethyl 2-methylpropanoate (B1197409)

Ethyl butanoate

(S)-ethyl 2-methylbutanoate

(Z)-hex-3-enal

trans-4,5-epoxy-(E)-dec-2-enal

(E)-2-decenal

Citrofolex triethyl citrate (B86180)

2,4-heptadienal

12-Methyltridecanal

2,4-Nonanedione, 3-methyl-

3,6-Nonadien-1-ol

Tridecanal, 12-methyl-

Glycerides, mixed decanoyl and octanoyl

Methyl anthranilate

γ-nonanoic lactone

2,4-Sorbic aldehyde

Trans-2,4-heptadienal

Trans-2,4-decadienal

Role in Maintaining Food Quality and Mitigating Off-Flavors

This compound is recognized for its significant contributions to food quality, primarily through its potent deodorizing capabilities and its role in enhancing desirable flavor profiles. By chemically interacting with and neutralizing malodorous compounds, it helps preserve the sensory appeal of food products.

Deodorizing Properties and Off-Flavor Mitigation

Flavor Enhancement and Sensory Profile Contribution

Beyond its deodorizing functions, this compound contributes positively to the sensory experience of foods by imparting desirable flavor notes. It is characterized by a pleasant nutty aroma, often described as reminiscent of hazelnut thegoodscentscompany.comthegoodscentscompany.com. This compound also adds fatty notes, making it valuable in enhancing the flavor profiles of various meat products, including beef, chicken, pork, and lamb perfumerflavorist.comperfumerflavorist.com. Its versatility extends to applications in savory dishes like soups and sauces, as well as in confectionery and beverages, where it adds depth and complexity to sweet products . At lower concentrations, it can also complement citrus, melon, and cucumber flavors thegoodscentscompany.comthegoodscentscompany.com. By contributing these positive sensory attributes, this compound helps to create a more appealing and consistent flavor profile in food products.

Data on Deodorizing Activity and Flavor Profile

The following table summarizes key findings regarding the deodorizing capabilities and flavor characteristics of this compound:

Property / ApplicationDescriptionConcentration / LevelSource(s)
Deodorizing Activity (Porcine Intestine Odor)Near complete deodorization10 ppb nih.govresearchgate.net
Deodorizing Activity (Trimethylamine - TMA)Deodorizes TMA without its own odor becoming obvious10 ppm nih.gov
Deodorizing Activity (Trimethylamine - TMA)Odorless10 ppb nih.gov
Flavor Profile Nutty (hazelnut), fatty, chicken fat, citrus notes- thegoodscentscompany.comthegoodscentscompany.comperfumerflavorist.comperfumerflavorist.com
Flavor Enhancement Adds fatty notes to beef, chicken, pork, lamb; enhances savory and sweet profiles- perfumerflavorist.comperfumerflavorist.com

Compound Name Table:

Chemical NameCommon SynonymsCAS Number
This compound(2E,4E)-Undeca-2,4-dienal, (E,E)-2,4-Undecadienal13162-46-4
trans,trans-2,4-Undecadienal30361-29-6

Toxicological and Safety Research on 2,4 Undecadienal

In vitro and In vivo Toxicological Assessments of 2,4-Undecadienal (B79447)

Comprehensive toxicological assessments for this compound are often grouped with other α,β-unsaturated aldehydes by regulatory bodies. The European Food Safety Authority (EFSA) has conducted evaluations on flavouring groups that include this compound, considering data from subacute, subchronic, chronic, carcinogenicity, and developmental/reproductive toxicity studies. thegoodscentscompany.com While specific in vivo studies exclusively on this compound are not extensively detailed in the public domain, the safety evaluations rely on data from structurally related compounds and the principles of read-across.

For instance, in vivo studies on the related compound 2,4-decadienal in rats and mice have shown effects such as decreased body weights and forestomach lesions at high doses. nih.govresearchgate.net Such studies help inform the potential in vivo effects of this compound.

Cytotoxicity and Genotoxicity Studies

The potential for this compound and related dienals to cause cellular damage (cytotoxicity) and genetic damage (genotoxicity) has been a focus of safety evaluations. Some α,β-unsaturated aldehydes have demonstrated positive results in in vitro genotoxicity tests. umn.edu However, evidence of in vivo genotoxicity and carcinogenicity for this class of compounds typically occurs only under conditions of repeated, direct exposure to high, irritating concentrations. umn.edu

Safety Evaluation Frameworks and Assessments

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound (JECFA No. 1195) in 2003. inchem.orgnih.gov Based on their assessment, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". inchem.orgnih.gov This evaluation is part of a broader assessment of aliphatic acyclic aldehydes.

| Toxicological Monograph | FAS 52-JECFA 61/235 inchem.orgnih.gov |

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring ingredient (FEMA No. 3422). femaflavor.org The FEMA Expert Panel's GRAS reaffirmation for α,β-unsaturated aldehydes is based on several factors, including their self-limiting properties in food, low levels of use, and rapid metabolism. umn.edu They note that the conditions under which these compounds are consumed in food (low concentrations in a food matrix) are not comparable to the high, direct exposure levels that cause adverse effects in animal studies. umn.edu

FEMA GRAS Assessment Details for this compound

Parameter Identifier/Status
FEMA Number 3422 nih.govfemaflavor.org
GRAS Status Generally Recognized as Safe umn.edu

| Use | Flavoring Agent or Adjuvant nih.gov |

Comparative Toxicology with Structurally Related Dienals (e.g., 2,4-Decadienal)

The toxicological profile of this compound is often inferred from data on structurally similar compounds like 2,4-Decadienal due to shared structural features and metabolic pathways. 2,4-Decadienal is a strong electrophile that can react with nucleophilic groups. nih.gov

Toxicity studies on 2,4-decadienal administered by gavage to rats and mice for 3 months resulted in decreased body weights and an increased incidence of forestomach lesions. nih.gov The no-observed-adverse-effect level (NOAEL) in these studies was determined to be 100 mg/kg of body weight. nih.gov In vitro, 2,4-decadienal was found to be the most toxic among linoleic acid auto-oxidation products tested on human diploid fibroblasts. nih.gov These comparative data are crucial for the safety assessment of this compound, for which specific long-term toxicity studies may be limited.

Metabolic Pathways and Their Influence on Safety

The safety of this compound and other α,β-unsaturated aldehydes is heavily influenced by their metabolic pathways. These compounds are expected to be rapidly absorbed and metabolized through well-established biochemical routes. umn.edu The primary metabolic pathways for α,β-unsaturated aldehydes include:

Oxidation to the corresponding carboxylic acid.

Reduction of the aldehyde group to an alcohol.

Conjugation with glutathione (B108866).

These metabolic processes generally lead to detoxification, and there is evidence of adequate metabolic detoxification at levels of exposure much higher than those from consumption as flavoring ingredients. umn.edu The efficient metabolism at low in vivo concentrations is a key factor in the wide margins of safety between estimated intakes and the levels at which adverse effects are observed in toxicological studies. umn.edu

Advanced Research Methodologies and Analytical Techniques for 2,4 Undecadienal Studies

Chromatographic Techniques for Identification and Quantification

Chromatographic separation is fundamental to the analysis of 2,4-Undecadienal (B79447), enabling its isolation from intricate mixtures for subsequent identification and quantification. The volatility and chemical nature of this aldehyde dictate the selection of appropriate chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated into its components within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides reference mass spectrum data for (E,E)-2,4-Undecadienal, which is crucial for its positive identification in experimental samples. nih.govnist.gov The mass spectrum is characterized by a specific fragmentation pattern that allows for unambiguous identification. GC-MS is widely employed for both qualitative and quantitative analysis of aldehydes in various fields. nist.gov

Table 1: GC-MS Parameters for (E,E)-2,4-Undecadienal Analysis

ParameterValue
Column Type Capillary
Active Phase Supelcowax-10
Column Length 60 m
Column Diameter 0.53 mm
Phase Thickness 1 µm
Carrier Gas Helium (He)
Temperature Program Initial: 40°C (hold 2 min), Ramp: 4°C/min to 240°C

This data is based on information from the NIST Chemistry WebBook. nist.gov

For the analysis of volatile compounds within a solid or liquid matrix, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a highly effective and solvent-free sample preparation technique. This method involves the exposure of a coated fiber to the headspace above the sample, where volatile analytes like this compound partition onto the fiber. The fiber is then directly introduced into the GC injector for desorption and analysis.

HS-SPME-GC-MS has been successfully utilized for the analysis of volatile flavor compounds in various food products. mdpi.comnih.govscielo.brmdpi.com The optimization of parameters such as extraction time, temperature, and fiber coating is crucial for achieving high sensitivity and reproducibility. mdpi.com Studies on volatile compounds in plant populations have also employed this technique, highlighting its utility in complex biological systems. nih.gov Research on the volatile components of pork has demonstrated the capability of HS-SPME-GC-MS to identify a wide range of compounds, including aldehydes that are structurally similar to this compound. scielo.br

Table 2: Optimized HS-SPME Conditions for Volatile Flavor Compound Analysis

ParameterCondition
Sample Weight 5 g
Homogenization 30 s
Heat Treatment 100 °C for 30 min
Equilibration 70 °C for 30 min
Extraction Temperature 100 °C for 50 min
Fiber Coating Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

These parameters are based on a study optimizing the detection of volatile flavor compounds in pork. mdpi.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and specific method for the quantification of aldehydes, including those that are less volatile or thermally labile. This technique provides faster analysis and better resolution compared to conventional HPLC. For aldehyde analysis, derivatization is often employed to enhance ionization efficiency and improve chromatographic retention. nih.gov

LC-MS/MS methods have been developed for the simultaneous measurement of multiple aldehydes that are products of polyunsaturated fatty acid degradation. nih.gov These methods demonstrate excellent accuracy and precision for a range of aldehydes, with recovery rates often falling between 86% and 109%. nih.gov The specificity of tandem mass spectrometry (MS/MS) allows for the accurate quantification of analytes even in complex biological matrices by monitoring specific precursor-to-product ion transitions. nih.govspringernature.com

Table 3: UPLC-MS/MS Method Parameters for Aldehyde Quantification

ParameterDescription
Chromatography Ultra-Performance Liquid Chromatography (UPLC)
Derivatization Reagent 3-Nitrophenylhydrazine (for enhanced sensitivity) nih.gov
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Electrospray Ionization (ESI)
Quantification Multiple Reaction Monitoring (MRM)

This table summarizes typical parameters for the UPLC-MS/MS analysis of aldehydes.

Bioactivity Assays and Cellular Models

To investigate the biological effects of this compound, specific in vitro assays are utilized. These assays provide valuable information on the compound's potential as an antimicrobial or anticancer agent by assessing its impact on cell viability and metabolic activity.

The Alamar Blue microassay is a colorimetric and fluorometric method used to determine cell viability and, by extension, the antimicrobial activity of compounds. The assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent and pink-colored resorufin. A reduction in metabolic activity, indicated by a lack of color change, suggests an inhibitory effect of the tested compound.

This assay has been validated as a fast and reliable screening method for determining the antimicrobial activity of botanical extracts. plos.orgnih.govresearchgate.net Studies have demonstrated its application in assessing the antimycobacterial activity of various natural products. thegoodscentscompany.com For instance, research on the constituents of Foeniculum vulgare (fennel), where aldehydes are present, points to the potential for antimycobacterial properties within this class of compounds. thegoodscentscompany.com The Alamar Blue assay is particularly advantageous for high-throughput screening due to its simplicity and sensitivity. nih.gov

The MTT assay is a widely used colorimetric method to assess cell metabolic activity and, consequently, cytotoxicity, making it a valuable tool for screening potential anticancer compounds. nih.gov The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

The MTT assay is a standard method for evaluating the in vitro cytotoxicity of chemical compounds against various cancer cell lines. usp.brresearchgate.net The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov This assay is favored for its accuracy, rapidity, and relative simplicity, allowing for the screening of numerous compounds in a 96-well plate format. nih.govmdpi.com While the MTT assay is a powerful screening tool, it primarily provides information on cell viability and does not elucidate the specific mechanism of cell death. nih.gov

Table 4: General Protocol for MTT Cytotoxicity Assay

StepProcedure
1. Cell Seeding Plate cancer cells in a 96-well plate and incubate to allow attachment.
2. Compound Treatment Expose cells to varying concentrations of the test compound for a defined period (e.g., 72 hours).
3. MTT Addition Add MTT solution to each well and incubate for several hours.
4. Formazan Solubilization Remove the medium and add a solvent (e.g., isopropanol, DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement Measure the absorbance of the resulting colored solution using a microplate reader (typically at 550-570 nm).
6. Data Analysis Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

This table outlines the general steps involved in performing an MTT assay for cytotoxicity testing. nih.govusp.brresearchgate.net

Cell Culture and Animal Models in Metabolic Studies

While direct metabolic studies on this compound are not extensively documented in the available literature, research on analogous α,β-unsaturated aldehydes, such as trans,trans-2,4-decadienal (B140250) (tt-DDE), provides a valuable framework for understanding its likely metabolic pathways. These studies typically employ in vitro cell cultures and in vivo animal models to elucidate the biotransformation of such compounds.

Cell Culture Systems: Human cell lines, particularly those derived from the liver such as hepatoma cells (e.g., HepG2), are instrumental in modeling the metabolic processes that occur in this primary site of xenobiotic transformation. In studies with the related compound tt-DDE, human hepatoma cell cultures were used to identify key metabolites. Researchers utilize stable-isotope labeling within these cell cultures to trace the metabolic fate of the compound. For instance, treating cells with stable-isotope-labeled cysteine can help validate the conjugation of the aldehyde with this amino acid. Furthermore, the use of specific enzyme inhibitors, such as 4-methylpyrazole (B1673528) (an alcohol dehydrogenase inhibitor), can help to elucidate the roles of particular enzyme families in the metabolic cascade.

Animal Models: Animal models, most commonly rodents like mice and rats, are essential for studying the in vivo metabolism and distribution of compounds like this compound. In research on tt-DDE, mice were orally administered the compound, and their urine was subsequently analyzed to identify metabolites. This approach allows for the characterization of metabolic products under physiological conditions, providing insights that are more directly translatable to human metabolism. Pigs are also considered a suitable animal model for in vivo metabolism studies due to similarities in their metabolic patterns to humans.

Proposed Metabolic Pathways: Based on studies of similar aldehydes, two primary metabolic pathways for this compound can be proposed:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. For tt-DDE, this results in the formation of 2,4-decadienoic acid.

Conjugation and Reduction: The compound can undergo conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. This is followed by the breakdown of the GSH conjugate and subsequent reduction of the aldehyde group, leading to the formation of metabolites like cysteine-conjugated alcohols.

These studies highlight a combination of analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the metabolites formed in both cell culture and animal models.

Sensory Evaluation and Olfactometry Techniques

The sensory properties of this compound are a critical area of study, given its role as a flavor and aroma compound. Its organoleptic profile is complex, often described as having a sweet, fatty character reminiscent of chicken fat, with nutty (especially hazelnut), and citrus undertones. At lower concentrations, it can also contribute to melon and cucumber notes.

Sensory Panels: A primary method for sensory evaluation is the use of trained human sensory panels. These panels consist of individuals who are screened for their sensory acuity and trained to identify and quantify specific aroma and flavor attributes. Using standardized protocols, panelists evaluate the compound at various concentrations and in different food matrices to develop a comprehensive sensory profile.

Gas Chromatography-Olfactometry (GC-O): Gas chromatography-olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. As a complex odorous sample is separated into its individual volatile components by the GC, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to an olfactometry port where a trained assessor can sniff the eluting compounds and describe their odor. This technique is invaluable for identifying the specific compounds responsible for the characteristic aroma of a sample and determining their odor activity.

A study on coriander (Coriandrum sativum L.) identified (E,E)-2,4-undecadienal as a highly effective deodorant compound against the offensive odor of porcine large intestine, highlighting its potential for odor modulation.

Sensory Profile of this compound
DescriptorNotesReference
FattySweet chicken fat, lard-like
NuttyPredominantly hazelnut
CitrusSubtle citrus undertones
GreenNotes of melon and cucumber at low concentrations
Spicy"Baked spicy" aroma

Spectroscopic Methods for Structure Elucidation

The definitive identification and structural elucidation of this compound rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and the nature of its chemical bonds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₈O), the calculated molecular weight is 166.26 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint. The NIST WebBook provides mass spectral data for this compound, which can be used for its identification in unknown samples. Key fragmentation patterns for aldehydes often involve cleavage of bonds adjacent to the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton. PubChem contains ¹³C NMR spectral data for this compound. The chemical shifts, splitting patterns, and coupling constants in the NMR spectra allow for the unambiguous assignment of the entire molecular structure, including the stereochemistry of the double bonds (E,E configuration).

Infrared (IR) Spectroscopy: Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would show strong absorption bands corresponding to the C=O stretch of the aldehyde and the C=C stretches of the conjugated diene system.

Gas Chromatography (GC): While not a spectroscopic method for structure elucidation per se, gas chromatography is crucial for the separation and purification of this compound from complex mixtures prior to spectroscopic analysis. The retention index (RI) of a compound on different GC columns is a characteristic property that aids in its identification.

Spectroscopic and Chromatographic Data for this compound
TechniqueObserved Data / PropertyReference
Molecular FormulaC₁₁H₁₈O
Molecular Weight166.26 g/mol
Mass Spectrometry (MS)Characteristic fragmentation pattern available in NIST database.
¹³C NMR SpectroscopySpectral data available in public databases.
Infrared (IR) SpectroscopyCharacteristic absorptions for C=O and C=C bonds.
Gas Chromatography (GC)Kovats Retention Index (non-polar column): ~1400-1444

Bioinformatic Approaches in Olfactory Receptor Research

Understanding how this compound is perceived at the molecular level involves studying its interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs). Due to the challenges in experimentally determining the structure of ORs, bioinformatic and computational approaches have become indispensable tools in this field.

Homology Modeling: Since no experimental structures of ORs have been solved, researchers rely on homology modeling to create three-dimensional (3D) models. This involves using the known crystal structures of other related GPCRs (like rhodopsin or adrenergic receptors) as templates to predict the structure of a target OR.

Molecular Docking: Once a 3D model of an OR is generated, molecular docking simulations can be used to predict how a ligand, such as this compound, binds to the receptor. These simulations place the ligand into the predicted binding site of the receptor in various orientations and conformations and calculate a "docking score" that estimates the binding affinity. This can help identify key amino acid residues within the receptor that are crucial for binding the aldehyde.

Structure-Activity Relationship (SAR) Studies: Computational SAR studies can help to build a profile of the types of molecules that are likely to activate a specific OR. By modeling the binding of a series of related aldehydes and other compounds, researchers can identify the structural features of the odorant that are most important for receptor activation.

Machine Learning and Deep Learning: More recently, machine learning and deep learning models are being developed to predict the relationship between a molecule's structure and its interaction with specific ORs. These models are trained on large datasets of known odorant-receptor interactions and can be used to screen new molecules for their potential to activate certain receptors, thus helping to decode the combinatorial logic of olfaction.

A significant consideration in the computational modeling of aldehyde-binding ORs is the chemical form of the ligand. In the aqueous environment of the olfactory mucus, aldehydes can exist in equilibrium with their hydrated geminal-diol form. Some research suggests that a subset of aldehyde-specific ORs may actually be activated by this hydrated form rather than the aldehyde itself, a factor that must be considered in bioinformatic models.

Future Research Directions and Translational Potential

Elucidation of Complete Biosynthetic Pathways of 2,4-Undecadienal (B79447)

While this compound is found naturally in sources like coriander and fennel scholarsresearchlibrary.com, its complete biosynthetic pathway remains to be fully characterized. Understanding the enzymatic machinery and genetic precursors involved in its natural production could pave the way for biotechnological production methods. Research efforts should focus on identifying specific enzymes, such as lipoxygenases or other oxidoreductases, that catalyze the formation of this compound from precursor fatty acids, like linoleic acid . Elucidating these pathways could enable metabolic engineering approaches in microbial or plant systems for sustainable and efficient production.

Investigation of Novel Biological Activities and Pharmacological Targets

Current research highlights this compound's potent antimicrobial activity, particularly against Mycobacterium tuberculosis (MIC 25–50 µg/mL), outperforming undecanal (B90771) and linoleic acid in some studies scholarsresearchlibrary.commdpi.com. Its efficacy against Giardia duodenalis (IC50 72.11 µg/mL) also points to potential antiparasitic applications mdpi.com. Further investigation into its biological effects is warranted. This includes exploring its potential as an antioxidant, anti-inflammatory agent, or its impact on other cellular pathways. Identifying specific pharmacological targets will be key to understanding its mechanisms of action and guiding the development of therapeutic agents.

Development of Targeted Synthesis Strategies for Specific Isomers

This compound exists as geometric isomers (E/Z configurations) at its two double bonds. While the (2E,4E) isomer is commonly referenced thegoodscentscompany.comnist.gov, the biological activities and sensory properties of other isomers, such as (2E,4Z), (2Z,4E), and (2Z,4Z), may differ. Research into stereoselective and enantioselective synthesis methods is needed to produce pure isomers. Developing precise synthetic routes will allow for a more thorough evaluation of each isomer's unique properties and potential applications, particularly in areas where specific stereochemistry is critical for biological activity or sensory perception.

Exploration of this compound as a Lead Compound for Therapeutic Development

Building upon its demonstrated antimicrobial and antiparasitic activities, this compound holds promise as a lead compound for therapeutic development. Its efficacy against multidrug-resistant M. tuberculosis strains suggests potential in combating resistant bacterial infections scholarsresearchlibrary.com. Furthermore, its neuroprotective effects against lead-induced neurotoxicity warrant exploration for neurological disorders. Research should focus on structure-activity relationship studies, derivatization to enhance potency and reduce potential toxicity, and preclinical testing for various therapeutic indications, including antimicrobials and metabolic modulators.

Optimization of this compound Application in Food Product Development

While recognized as a flavoring agent, optimizing its application in food products can enhance its utility. This includes investigating its stability in different food matrices, its interaction with other food components, and methods to improve its controlled release or mask any off-notes at higher concentrations. Research into encapsulation techniques, synergistic effects with other flavor compounds, and its role in extending shelf-life due to its antimicrobial properties could lead to innovative food product development, particularly in savory items, baked goods, and confectionery thegoodscentscompany.comperfumerflavorist.com. Its deodorizing capabilities against compounds like trimethylamine (B31210) (TMA) also suggest potential in specific food applications, such as seafood products nih.gov.

Advanced Toxicological Profiling and Risk Assessment of Novel Applications

While this compound is generally recognized as safe (GRAS) for flavoring purposes at low concentrations, advanced toxicological profiling is essential for any novel or high-dose applications. Studies on genotoxicity, mutagenicity, and chronic toxicity are crucial. Current evaluations by regulatory bodies like EFSA have considered the genotoxic potential of related α,β-unsaturated aldehydes, suggesting a need for careful assessment nih.goveuropa.euresearchgate.neteuropa.eu. Comprehensive toxicological data will inform robust risk assessments, ensuring safety for expanded uses in pharmaceuticals or other consumer products.

Interdisciplinary Research on this compound

The multifaceted properties of this compound invite interdisciplinary research collaborations. For instance, in food science , understanding its sensory perception thresholds and stability during processing is vital. In microbiology , exploring its impact on microbial communities in food or its potential as a food preservative requires detailed investigation. Furthermore, its reported neuroprotective effects open avenues for research in neuroscience , potentially exploring its mechanisms of action in neuronal cells or its influence on neurotransmitter systems. Such collaborations can uncover novel applications and a deeper understanding of this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal analytical methods for identifying and quantifying 2,4-Undecadienal in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is recommended due to its high resolution for volatile aldehydes. Retention indices (RI) should be cross-referenced with established databases (e.g., NIST) for confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate structural assignments, particularly for distinguishing between stereoisomers. For quantification, internal standards (e.g., deuterated analogs) mitigate matrix effects in biological or environmental samples .

Q. How can researchers synthesize this compound with high purity and yield?

  • Methodological Answer : A Wittig reaction between nona-1,3-dienyl triphenylphosphonium ylide and acrolein is a common synthetic route. Optimize reaction conditions (e.g., solvent: THF; temperature: 0–25°C) to minimize side products. Purification via fractional distillation under reduced pressure (e.g., 80–85°C at 0.1 mmHg) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include its volatility (vapor pressure: ~0.02 mmHg at 25°C), solubility in organic solvents (e.g., ethanol, hexane), and sensitivity to oxidation. Use inert atmospheres (N₂/Ar) during storage and handling. Differential scanning calorimetry (DSC) can characterize thermal stability, while UV-Vis spectroscopy (λmax ~230 nm) aids in concentration determination .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, temperature) influence the stability and degradation pathways of this compound in aqueous systems?

  • Methodological Answer : Design controlled experiments varying pH (3–9) and temperature (4–40°C). Use high-performance liquid chromatography (HPLC) with a C18 column to quantify degradation products (e.g., peroxides, epoxides). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under different conditions. Electrospray ionization mass spectrometry (ESI-MS) identifies reactive intermediates .

Q. What mechanisms underlie the biological activity of this compound in microbial inhibition?

  • Methodological Answer : Conduct in-vitro assays (e.g., broth microdilution) against target microorganisms (e.g., E. coli, S. aureus). Combine with transcriptomic analysis (RNA-seq) to identify gene expression changes in stress-response pathways. Molecular docking simulations can predict interactions with microbial enzymes (e.g., ATP synthase), validated via site-directed mutagenesis .

Q. How can researchers resolve contradictions in reported odor threshold values for this compound across studies?

  • Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., panelist training, solvent carriers). Replicate studies using standardized protocols (e.g., ASTM E679-19 for olfactory thresholds). Statistical tools (e.g., ANOVA, Tukey’s HSD) assess inter-study variability. Cross-validate results with gas chromatography-olfactometry (GC-O) .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC50/LC50 values. Apply Bayesian hierarchical models to account for interspecies variability. Include confidence intervals and sensitivity analyses to address uncertainty. Data visualization tools (e.g., dose-response curves in R/ggplot2) enhance reproducibility .

Q. How can researchers validate computational predictions of this compound’s reactivity in atmospheric oxidation?

  • Methodological Answer : Compare density functional theory (DFT) calculations (e.g., reaction barriers for ozonolysis) with experimental data from smog chamber studies. Use proton-transfer reaction mass spectrometry (PTR-MS) to detect transient oxidation products. Collaborative cross-validation with independent labs reduces methodological bias .

Ethical and Replicability Considerations

Q. What steps ensure ethical data reporting and reproducibility in this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Document all experimental parameters (e.g., instrument calibration, batch numbers of chemicals). Use version-control software (e.g., Git) for code sharing. Peer-review checklists (e.g., ARRIVE for animal studies) enhance transparency .

Tables for Key Methodological Comparisons

Analytical Method Use Case Key Parameters Reference
GC-MSIdentification in mixturesColumn: DB-WAX; RI matching ±5 units
NMRStructural validation¹H (δ 9.5–10.0 ppm for aldehyde protons)
HPLC-UVDegradation monitoringColumn: C18; mobile phase: MeCN/H₂O (70:30)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.